6-Methoxy-N-phenylpyridazin-3-amine
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Overview
Description
6-Methoxy-N-phenylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-N-phenylpyridazin-3-amine typically involves the reaction of 6-methoxypyridazin-3-amine with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-N-phenylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common and can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Methoxy-N-phenylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Methoxy-N-phenylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
6-Methoxypyridazin-3-amine: Shares the pyridazine core but lacks the phenyl group, which may result in different biological activities.
6-Methoxy-N-methylpyridazin-3-amine: Similar structure but with a methyl group instead of a phenyl group, potentially altering its pharmacological profile
Uniqueness: 6-Methoxy-N-phenylpyridazin-3-amine stands out due to its unique combination of the methoxy and phenyl groups, which contribute to its distinct pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61472-00-2 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-methoxy-N-phenylpyridazin-3-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-11-8-7-10(13-14-11)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13) |
InChI Key |
PFMMRXSNHTZWNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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